![molecular formula C16H22ClN3O2 B238013 N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B238013.png)
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide, also known as CI-994, is a small molecule that has been widely studied for its potential therapeutic applications. It belongs to the class of histone deacetylase inhibitors (HDAC inhibitors), which are compounds that can modulate the activity of enzymes that regulate gene expression. The purpose of
作用機序
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide acts as an HDAC inhibitor, which means that it can modulate the activity of enzymes that regulate gene expression by removing acetyl groups from histones. This leads to changes in chromatin structure and gene expression patterns, which can affect various cellular processes, including cell cycle progression, apoptosis, and differentiation.
Biochemical and physiological effects:
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects. It can induce cell cycle arrest at the G1 phase, which is associated with decreased cyclin D1 expression and increased p21 expression. It can also induce apoptosis by activating caspases and downregulating anti-apoptotic proteins such as Bcl-2. Additionally, it can induce differentiation in cancer cells, which is associated with increased expression of differentiation markers such as CD11b and CD14.
実験室実験の利点と制限
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has a well-established mechanism of action. However, there are also some limitations to using N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide in lab experiments. It has a relatively low potency compared to other HDAC inhibitors, which may limit its effectiveness in certain contexts. Additionally, it may have off-target effects that could complicate interpretation of experimental results.
将来の方向性
There are several future directions for research on N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide. One area of interest is the development of more potent and selective HDAC inhibitors that could be used in cancer therapy. Another area of interest is the identification of biomarkers that could predict which patients are most likely to respond to HDAC inhibitors. Additionally, there is ongoing research on the combination of HDAC inhibitors with other drugs, such as immune checkpoint inhibitors, to enhance their anti-tumor activity. Finally, there is interest in exploring the potential use of HDAC inhibitors in other diseases, such as neurological disorders and inflammatory conditions.
合成法
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide can be synthesized using a multi-step process starting from 3-chloro-4-nitroaniline. The first step involves the reduction of the nitro group to an amino group using sodium dithionite. The resulting compound is then acylated with isobutyryl chloride to obtain the intermediate compound, 3-chloro-4-(4-isobutyryl-1-piperazinyl)aniline. This intermediate is then reacted with acetic anhydride to form the final product, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide.
科学的研究の応用
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor activity in various cancer cell lines, including leukemia, lymphoma, breast, prostate, and colon cancer. It can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. Additionally, it has been shown to enhance the sensitivity of cancer cells to radiation and chemotherapy.
特性
製品名 |
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide |
|---|---|
分子式 |
C16H22ClN3O2 |
分子量 |
323.82 g/mol |
IUPAC名 |
N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C16H22ClN3O2/c1-11(2)16(22)20-8-6-19(7-9-20)15-5-4-13(10-14(15)17)18-12(3)21/h4-5,10-11H,6-9H2,1-3H3,(H,18,21) |
InChIキー |
DWKXPCZUSOHJLP-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C)Cl |
正規SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(10R,11S,14S)-7-Methoxy-10,11,15,15-tetramethyl-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3,5,7-trien-4-ol](/img/structure/B237931.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237937.png)
![N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B237939.png)

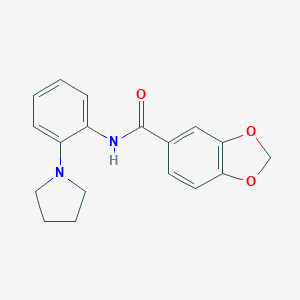
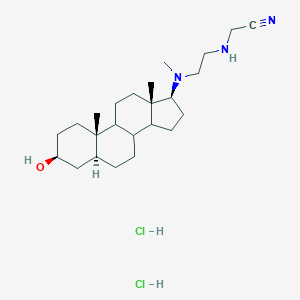
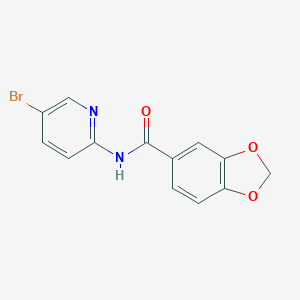
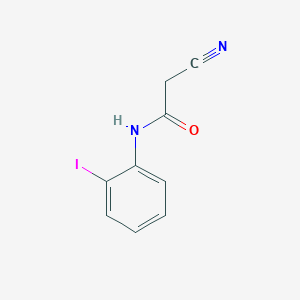
![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B237979.png)
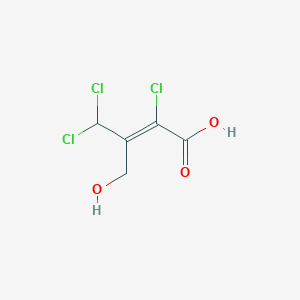
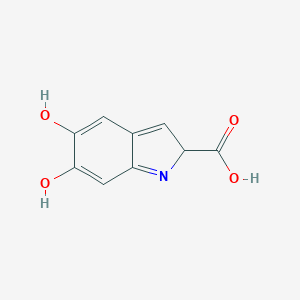
![N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B238012.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide](/img/structure/B238015.png)
![N-(4-chloro-3-{[(2-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B238017.png)